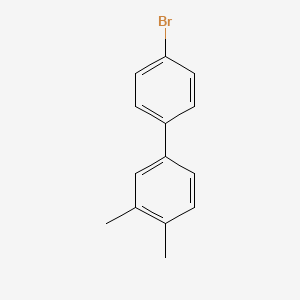

4'-Bromo-3,4-dimethyl-1,1'-biphenyl

Description

Properties

CAS No. |

89346-64-5 |

|---|---|

Molecular Formula |

C14H13Br |

Molecular Weight |

261.16 g/mol |

IUPAC Name |

4-(4-bromophenyl)-1,2-dimethylbenzene |

InChI |

InChI=1S/C14H13Br/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3 |

InChI Key |

GLBDTWZEPMRMKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Methyl Group Introduction

The Friedel-Crafts acylation, as demonstrated in the synthesis of 4-bromo-4′-propylbiphenyl, offers a template for introducing methyl groups. In this method, biphenyl undergoes acylation with propionyl chloride under AlCl₃ catalysis in dichloroethane at 5–10°C, achieving a 57% yield after recrystallization. Adapting this for methyl groups would require acetyl chloride or methylating agents, though steric hindrance from adjacent methyl groups may necessitate elevated temperatures or prolonged reaction times.

Bromination via Iron(III) Catalysis

Bromination of the intermediate biphenyl derivative employs FeCl₃ and liquid bromine in dichloromethane at 20–30°C. Regioselectivity is governed by the electron-donating methyl groups, directing bromine to the para position. For 3,4-dimethyl-substituted biphenyl, bromination at the 4′-position is favored due to diminished steric interference compared to ortho positions.

Table 1: Reaction Conditions for Friedel-Crafts and Bromination Steps

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, Propionyl Chloride | Dichloroethane | 5–10°C | 57% |

| Bromination | FeCl₃, Br₂ | Dichloromethane | 20–30°C | 63% |

Suzuki-Miyaura Cross-Coupling Methodology

Boronic Acid Synthesis and Coupling

The Royal Society of Chemistry’s protocols for bromo-biaryl anilines illustrate the Suzuki-Miyaura coupling’s versatility. For 4′-Bromo-3,4-dimethyl-1,1′-biphenyl, 3,4-dimethylphenylboronic acid is coupled with 4-bromoiodobenzene under Pd catalysis. GP-1A conditions (Pd(OAc)₂, SPhos, K₃PO₄, toluene/water) afford yields up to 91% for analogous compounds.

Regioselectivity and Purification

Post-coupling purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures removal of homocoupling byproducts. The electron-withdrawing bromine enhances oxidative addition efficiency, while methyl groups necessitate bulky ligands (e.g., DPEphos) to prevent undesired β-hydride elimination.

Table 2: Suzuki-Miyaura Cross-Coupling Parameters

| Component | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boronic Acid | 3,4-Dimethylphenylboronic Acid | Toluene/Water | 100°C | 85% |

| Aryl Halide | 4-Bromoiodobenzene | Toluene/Water | 100°C | 85% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Friedel-Crafts route achieves moderate yields (57%) but requires multi-step functionalization. In contrast, Suzuki-Miyaura coupling offers single-step efficiency (85%) but demands expensive palladium catalysts.

Functional Group Compatibility

Methyl groups in the Friedel-Crafts method necessitate careful quenching to prevent over-acylation, whereas Suzuki coupling tolerates electron-donating substituents without side reactions.

Optimization and Green Chemistry Considerations

Solvent Recycling

The patent emphasizes dichloroethane recovery via distillation, reducing waste. Similarly, the RSC protocol employs ethanol for recrystallization, aligning with green chemistry principles.

Catalyst Recovery

Pd/C filtration and reuse in hydrogenation steps lower costs, while ligand design (e.g., DPEphos) enhances catalyst turnover.

Challenges in Regioselective Bromination

Steric and Electronic Effects

3,4-Dimethyl groups hinder bromine access to ortho positions, favoring para substitution. FeCl₃’s Lewis acidity polarizes Br₂, enhancing electrophilicity for directed bromination.

Competing Side Reactions

Over-bromination is mitigated by stoichiometric control (1.1–1.2 equiv Br₂), while temperature moderation (20–30°C) prevents ring degradation.

Chemical Reactions Analysis

1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine: Potential applications include the development of new drugs or therapeutic agents. The compound’s structural features may be exploited to design molecules with specific biological activities.

Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methyl groups influence the compound’s reactivity and selectivity. For example, in Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition to the palladium catalyst, followed by transmetalation and reductive elimination steps to form the biaryl product .

In biological systems, the compound’s interactions with enzymes or receptors may involve binding to specific active sites or altering the conformation of target proteins. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Brominated Biphenyls

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4'-Bromo-3,4-dimethyl-1,1'-biphenyl | 89346-63-4 | Br (4'), CH₃ (3,4) | 261.16 | High lipophilicity; steric hindrance |

| 4'-Bromo-3,4-difluoro-1,1'-biphenyl | 124388-28-9 | Br (4'), F (3,4) | 283.08 | Enhanced electronegativity; polar |

| 3,4'-Dibromo-4-methoxy-1,1'-biphenyl | 66175-40-4 | Br (3,4'), OCH₃ (4) | 357.01 | Electron-donating methoxy group |

| 4'-Bromo-3-iodo-1,1'-biphenyl | 130201-21-7 | Br (4'), I (3) | 359.00 | Heavy halogen; potential for SNAr |

| 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl | 74447-70-4 | Br (4'), OCH₃ (3,4) | 293.16 | Solubility in polar solvents |

Key Observations:

- Halogen Diversity : Iodo-substituted analogs (e.g., 4'-Bromo-3-iodo-1,1'-biphenyl) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions due to iodine’s polarizability .

- Polarity : Methoxy groups (e.g., in 4'-Bromo-3,4-dimethoxy-1,1'-biphenyl) improve solubility in polar solvents, whereas methyl groups enhance lipid membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Bromo-3,4-dimethyl-1,1'-biphenyl, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between brominated aryl halides and boronic acids. For example, coupling 3,4-dimethylphenylboronic acid with 4-bromobiphenyl derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .

Q. How can the structural identity of 4'-Bromo-3,4-dimethyl-1,1'-biphenyl be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR (CDCl₃) to identify methyl group protons (δ ~2.3 ppm, singlet) and aromatic protons (δ ~6.8–7.6 ppm, multiplet). ¹³C NMR confirms bromine substitution (C-Br coupling in DEPT-135).

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine using SHELXL (e.g., SHELX-97) to resolve torsional angles between biphenyl rings, critical for understanding steric effects .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is light-sensitive due to the bromine substituent. Store in amber vials under inert gas (Ar/N₂) at –20°C. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to moisture to prevent hydrolysis of the biphenyl backbone .

Advanced Research Questions

Q. How does 4'-Bromo-3,4-dimethyl-1,1'-biphenyl function in organic electronic materials?

- Methodological Answer : The bromine and methyl groups influence electronic properties (e.g., HOMO-LUMO gap) and molecular packing. Investigate charge transport using cyclic voltammetry (CV) to measure redox potentials. Compare with analogues (e.g., HBQ derivatives) to assess the impact of substituents on rectification ratios in monolayer junctions (e.g., AuTS//GaOx/EGaIn setups). The twist angle (ϕ) between biphenyl rings, resolved via DFT calculations, critically affects orbital localization and rectification behavior .

Q. What microbial degradation pathways are relevant for this compound, and how can they be studied?

- Methodological Answer : Beijerinckia spp. degrade biphenyls via meta-cleavage pathways. Design biodegradation assays by inoculating minimal media (with biphenyl as the sole carbon source) and monitor growth kinetics (OD₆₀₀). Use GC-MS to identify intermediates (e.g., 2,3-dihydroxybiphenyl) and qRT-PCR to quantify expression of dioxygenase genes (e.g., pGJZ1513). Compare substrate specificity with catechol 2,3-dioxygenase (Table 1 in ) to map enzymatic cleavage efficiency .

Q. What challenges arise in crystallographic analysis of 4'-Bromo-3,4-dimethyl-1,1'-biphenyl derivatives?

- Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigate using Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS). For disordered methyl groups, apply restraints (SHELXL ISOR/DFIX commands). Refinement convergence metrics (R₁ > 0.05) may require Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Q. How do substituents influence spectroscopic signatures in this compound?

- Methodological Answer : Methyl groups induce upfield shifts in ¹H NMR (vs. unsubstituted biphenyls). IR spectroscopy (ATR mode) reveals C-Br stretches (~550 cm⁻¹) and methyl C-H bends (~1375 cm⁻¹). Compare with fluorinated analogues (e.g., 3'-Fluoro-3,4-dimethyl-1,1'-biphenyl ) to study electronegativity effects on spectral profiles. Use 2D NOESY to confirm spatial proximity between methyl and bromine groups .

Q. What mechanistic insights can be gained from cross-coupling reactions involving this compound?

- Methodological Answer : Use 4'-Bromo-3,4-dimethyl-1,1'-biphenyl in Buchwald-Hartwig aminations to study steric effects on catalytic turnover. Compare Pd catalysts (e.g., AdBrettPhos vs. XPhos) in coupling with aryl amines. Monitor reaction kinetics via in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination). DFT calculations (B3LYP/6-31G*) can model transition states and predict substituent effects on activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.